molecular formula C19H27NO10S B15129576 Probenecid acyl b-D-glucuronide

Probenecid acyl b-D-glucuronide

Cat. No.: B15129576
M. Wt: 461.5 g/mol
InChI Key: BZOGRYWIYJNLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Glucuronidation as a Major Phase II Biotransformation Pathway

Biotransformation is the process by which the body chemically alters compounds, including drugs, to facilitate their removal. This process is broadly divided into Phase I and Phase II reactions. nih.gov Phase I reactions often introduce or expose functional groups on a drug molecule, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and promote excretion. nih.govdrughunter.com

Glucuronidation stands out as one of the most important and common Phase II detoxification pathways. nih.govxcode.life This process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). xcode.lifenih.gov These enzymes are found primarily in the liver but are also present in other tissues like the kidney, intestine, and brain. nih.govxcode.life

The primary outcome of glucuronidation is the formation of glucuronide conjugates, which are more polar and water-soluble than the original compound. nih.govxcode.life This increased hydrophilicity makes them less likely to be reabsorbed in the kidneys and more readily eliminated from the body, typically through urine or bile. xcode.lifenih.gov It is estimated that approximately 40-70% of all clinically used drugs undergo glucuronidation. xcode.lifeupol.cz

Probenecid (B1678239) itself is extensively metabolized through glucuronide conjugation. nih.gov In the case of probenecid, this metabolic conversion occurs in the kidney as it passes through the tubules. nih.gov

Significance of Acyl Glucuronide Metabolites in Drug Metabolism Studies

While glucuronidation is generally considered a detoxification process, the formation of a specific type of metabolite, the acyl glucuronide, has garnered significant attention in drug metabolism studies. nih.govnih.gov Acyl glucuronides are formed from drugs that contain a carboxylic acid group, such as probenecid. nih.govresearchgate.net

These metabolites are of particular interest due to their inherent chemical reactivity. nih.govnih.gov Unlike other glucuronide conjugates, acyl glucuronides can undergo intramolecular acyl migration, a process where the acyl group moves to different positions on the glucuronic acid moiety. nih.govresearchgate.net This chemical instability can lead to the formation of reactive intermediates. researchgate.net

The reactivity of acyl glucuronides has been linked to their potential to bind covalently to macromolecules like proteins and nucleic acids. nih.govresearchgate.net This covalent binding can alter the structure and function of these biological molecules, which is a potential mechanism for drug-induced toxicities. nih.govacs.org Although many drugs that form acyl glucuronides have a good safety record, there is evidence suggesting an association with rare but severe idiosyncratic toxic reactions. nih.govresearchgate.net

Therefore, understanding the factors that influence the formation, reactivity, and elimination of acyl glucuronides is a critical aspect of drug safety assessment. nih.gov Research into compounds like Probenecid acyl β-D-glucuronide contributes to a growing body of knowledge that helps scientists predict and mitigate potential risks associated with this class of metabolites. nih.gov Studies have shown that Probenecid acyl β-D-glucuronide is particularly unstable and prone to acyl migration compared to other drug acyl glucuronides. semanticscholar.org

The study of Probenecid's interaction with other drugs also highlights the importance of understanding these metabolic pathways. For instance, probenecid has been shown to inhibit the glucuronidation of other drugs, potentially leading to altered drug levels and effects. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO10S/c1-3-9-20(10-4-2)31(27,28)12-7-5-11(6-8-12)18(26)30-19-15(23)13(21)14(22)16(29-19)17(24)25/h5-8,13-16,19,21-23H,3-4,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOGRYWIYJNLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymatic Dynamics of Probenecid Acyl β D Glucuronide

Uridine (B1682114) Diphospho-Glucuronosyltransferase (UGT) Isoforms in Probenecid (B1678239) Glucuronidation

The process of glucuronidation, a major phase II metabolic pathway, is responsible for the conversion of probenecid into its more water-soluble glucuronide form. wikipedia.orgnih.gov This reaction is catalyzed by a superfamily of enzymes known as Uridine Diphospho-Glucuronosyltransferases (UGTs). wikipedia.org

Identification and Characterization of Specific UGT Isoforms (e.g., UGT1A1, UGT1A9, UGT2B7)

Multiple UGT isoforms have been identified as being involved in the glucuronidation of various compounds. nih.gov While the specific isoforms responsible for probenecid glucuronidation are not definitively established in all literature, research on similar compounds and general UGT activity provides significant insights. The most clinically relevant UGTs for drug metabolism include UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7, with UGT2B7 being frequently implicated in the glucuronidation of drugs containing carboxylic acid groups, like probenecid.

Studies have shown that probenecid can inhibit several UGT isoforms, with a particular potency for UGT2B7. researchgate.net This inhibitory action suggests a direct interaction between probenecid and these enzymes, making them likely candidates for its metabolism. The liver is the primary site of UGT expression and drug glucuronidation, but these enzymes are also present in other tissues like the kidneys and intestines. nih.govfrontiersin.org

Table 1: Key UGT Isoforms and Their Relevance to Glucuronidation

UGT IsoformGeneral Substrates/FunctionsPotential Role in Probenecid Glucuronidation
UGT1A1 Bilirubin, various drugsLikely involved, as it's a major hepatic UGT. nih.govfrontiersin.org
UGT1A9 Aromatic amines, various drugsA key UGT isoform in the liver and kidney. wikipedia.orgnih.govfrontiersin.org
UGT2B7 Carboxylic acid-containing drugs, arachidonic acid metabolitesConsidered a primary candidate due to its affinity for this class of drugs and its inhibition by probenecid. nih.govresearchgate.net

In Vitro Enzymatic Reaction Kinetics and Mechanisms of Probenecid Acyl Glucuronide Formation

The formation of probenecid acyl glucuronide follows a general mechanism where the glucuronic acid moiety from uridine diphosphate (B83284) glucuronic acid (UDPGA) is transferred to the carboxylic acid group of probenecid. wikipedia.org This reaction is a nucleophilic substitution (SN2) type mechanism. nih.gov

In vitro studies using human liver microsomes are crucial for determining the kinetic parameters of this enzymatic reaction. nih.gov These studies help in understanding the efficiency and capacity of the involved UGT isoforms. The intrinsic clearance (CLint) of probenecid glucuronidation has been found to be significantly lower than the clearance of its subsequent breakdown, indicating a rapid turnover of the formed glucuronide. researchgate.net

Enzymatic Deglucuronidation of Probenecid Acyl β-D-Glucuronide

Role of Esterases (e.g., ABHD10) in Hydrolysis

While β-glucuronidases are known to cleave glucuronide conjugates, recent research has highlighted the significant role of esterases in the hydrolysis of acyl glucuronides. nih.govnih.gov Specifically, the enzyme α/β hydrolase domain containing 10 (ABHD10) has been identified as a key player in the deglucuronidation of acyl glucuronides, including mycophenolic acid acyl-glucuronide, in human liver. nih.gov Research has shown that ABHD10 is responsible for the hydrolysis of probenecid acyl glucuronide in the human liver. researchgate.net This hydrolysis is a crucial detoxification step, as acyl glucuronides can be reactive and potentially lead to toxicity. nih.govnih.gov

Interplay Between Glucuronidation and Deglucuronidation Pathways

The balance between the formation of probenecid acyl glucuronide by UGTs and its hydrolysis by esterases like ABHD10 dictates the net concentration of the metabolite in the body. researchgate.net Studies have demonstrated that the intrinsic clearance of probenecid acyl glucuronide deglucuronidation in human liver homogenates is substantially higher than that of its formation. researchgate.net This suggests that the deglucuronidation process is highly efficient and plays a dominant role in regulating the levels of the acyl glucuronide.

This dynamic interplay is significant because probenecid itself can inhibit the UGT enzymes responsible for its own glucuronidation. researchgate.net Furthermore, the inhibition of renal excretion of the glucuronide by probenecid can lead to its accumulation. nih.gov Therefore, the efficient hydrolysis by esterases serves as a critical pathway to mitigate the potential for accumulation and associated adverse effects.

Chemical Reactivity and Isomerization Pathways of Probenecid Acyl β D Glucuronide

Intramolecular Acyl Migration of the Glucuronide Moiety

A defining characteristic of probenecid (B1678239) acyl β-D-glucuronide is its propensity to undergo intramolecular acyl migration. This process involves the transfer of the probenecid acyl group from its initial 1-O-β position on the glucuronic acid ring to other hydroxyl groups, leading to a mixture of isomers. researchgate.netnih.gov This migration is a significant degradation pathway for the metabolite. nih.govacs.org

Upon its formation, probenecid 1-O-β-acyl glucuronide (PRG) readily isomerizes. The acyl group migrates from the C-1 position to the C-2, C-3, and C-4 positions of the glucuronic acid moiety. nih.govacs.orgcurrentseparations.com This process results in the sequential appearance of 2-, 3-, and 4-acyl positional isomers. nih.govacs.org Furthermore, both α- and β-anomeric forms of these isomers are produced. nih.govacs.org

The characterization of these various isomers has been accomplished through techniques such as preparative High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.orgnih.gov Studies have shown that in an equilibrated mixture, the 2-α/β-acyl isomer is favored. nih.govacs.org The presence of a small amount of the highly labile 1-α-acyl isomer has also been detected, providing insight into the mechanism of acyl migration. nih.govacs.org

Table 1: Characterized Isomers of Probenecid Acyl β-D-Glucuronide

Isomer TypeAnomeric FormMethod of Characterization
1-O-acylβ (parent)HPLC, NMR
1-O-acylα (labile)HPLC, NMR
2-O-acylα and βHPLC, NMR
3-O-acylα and βHPLC, NMR
4-O-acylα and βHPLC, NMR

The rate of acyl migration of probenecid acyl β-D-glucuronide is significantly influenced by pH and temperature. Studies conducted in phosphate (B84403) buffer at pH 7.4 and 37°C demonstrate that the degradation of PRG, primarily through acyl migration, follows apparent first-order kinetics. nih.govacs.org Under these physiological conditions, PRG is notably labile. nih.govacs.org

The degradation half-life of PRG has been measured in both buffer and human plasma. In phosphate buffer (pH 7.4, 37°C), the half-life is approximately 0.27 hours. nih.govacs.org In human plasma at the same temperature, the degradation is even more rapid, with a half-life of about 0.17 hours. nih.govacs.org This indicates that components within plasma may catalyze the degradation process. It has been noted that acyl migration is the predominant degradation pathway over hydrolysis in both of these systems. nih.govacs.org The rate of acyl migration for acyl glucuronides, in general, is known to be pH-dependent. nih.gov

Table 2: Degradation Half-Life of Probenecid Acyl β-D-Glucuronide

SystempHTemperature (°C)Half-Life (hours)
Phosphate Buffer7.4370.27 ± 0.003
Human Plasma7.4370.17 ± 0.007

Hydrolytic Stability and Degradation Pathways of Probenecid Acyl β-D-Glucuronide

In addition to acyl migration, probenecid acyl β-D-glucuronide also undergoes hydrolysis, which cleaves the ester linkage to release probenecid and glucuronic acid. researchgate.netnih.gov However, research indicates that acyl migration is the more dominant degradation pathway compared to hydrolysis under physiological conditions. nih.govacs.org

Mechanisms of Covalent Adduct Formation with Biological Macromolecules

The chemical reactivity of probenecid acyl β-D-glucuronide and its isomers facilitates the formation of covalent adducts with biological macromolecules, particularly proteins. researchgate.netnih.gov This irreversible binding is a topic of significant interest due to its potential toxicological consequences. researchgate.net

One of the primary mechanisms for covalent adduct formation is transacylation. nih.govnih.gov In this process, the acyl group of the glucuronide or its isomers is transferred directly to nucleophilic sites on proteins, such as the amino groups of lysine (B10760008) residues. researchgate.net This reaction results in the formation of a stable amide bond between the probenecid moiety and the protein. The reactivity of acyl glucuronides in transacylation reactions has been linked to their degradation rates. rsc.org

Another significant pathway for covalent binding is through the formation of a Schiff base. nih.govacs.org This mechanism involves the rearranged isomers of the acyl glucuronide, which can exist in an open-chain aldehyde form. researchgate.net This aldehyde can then react with primary amine groups on proteins, such as the ε-amino group of lysine, to form an imine, also known as a Schiff base. nih.govresearchgate.net Studies have shown that the covalent binding of probenecid acyl β-D-glucuronide to plasma proteins proceeds rapidly, primarily through this Schiff's base mechanism, reaching a plateau after approximately 2 hours of incubation. nih.govacs.org This rapid binding highlights the high reactivity of this metabolite towards plasma proteins. nih.govacs.org

Advanced Analytical Methodologies for Probenecid Acyl β D Glucuronide Research

Chromatographic Separation and Detection Strategies

The separation of Probenecid (B1678239) acyl β-D-glucuronide from its parent drug and its various isomeric forms is a critical first step in its analysis. High-performance liquid chromatography (HPLC) stands as the cornerstone technique for achieving this resolution.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

The resolution of the positional isomers and anomers of Probenecid acyl β-D-glucuronide is a formidable task due to their structural similarity. Research has demonstrated that Probenecid acyl β-D-glucuronide (PRG) readily undergoes acyl migration, leading to the formation of 2-, 3-, and 4-acyl isomers, each existing as α- and β-anomers. nih.gov

The characterization of these isolated isomers was accomplished using nuclear magnetic resonance (NMR) spectroscopy, which provided definitive structural information. nih.gov A reversed-phase HPLC assay has also been developed for the simultaneous determination of probenecid and its glucuronide in urine, utilizing a Sepharon Hema 1000 RP-18 column for purification. nih.gov

Table 1: Degradation Half-life of Probenecid Acyl β-D-Glucuronide

MediumDegradation Half-life (hours)
Phosphate (B84403) Buffer (pH 7.4)0.27 ± 0.003
Human Plasma0.17 ± 0.007

Data sourced from Ishii et al. (1999) nih.gov

Specialized Columns and Mobile Phase Optimization for Acyl Glucuronides

The successful separation of acyl glucuronide isomers heavily relies on the appropriate choice of HPLC column and the meticulous optimization of the mobile phase. For acyl glucuronides in general, reversed-phase columns, such as C18 and C8, are commonly used. nih.govresearchgate.net For instance, a Phenomenex Luna C18 column has been utilized for the isocratic separation of a drug candidate and its acyl glucuronide isomers. researchgate.net Another study employed a Hypersil BDS column for the gradient elution of various drug acyl glucuronides. currentseparations.com

Mobile phase composition is a critical factor influencing retention, resolution, and selectivity. A common approach involves a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is particularly crucial for the analysis of ionizable compounds like acyl glucuronides, as it affects their ionization state and interaction with the stationary phase. acs.org Acidifying the mobile phase, for example with formic acid or acetic acid, is a common strategy to suppress the ionization of the carboxylic acid group of the glucuronide moiety, leading to better retention and peak shape on reversed-phase columns. researchgate.netcurrentseparations.comsemanticscholar.org Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often necessary to separate complex mixtures of isomers with varying polarities. currentseparations.com

Mass Spectrometry (MS) for Structural Characterization and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation and sensitive quantification of Probenecid acyl β-D-glucuronide and its isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has become the method of choice for the quantitative analysis of acyl glucuronides in biological matrices due to its high selectivity and sensitivity. nih.gov In a typical LC-MS/MS experiment for acyl glucuronides, the precursor ion selected is the [M-H]⁻ ion in negative ionization mode or the [M+H]⁺ ion in positive ionization mode. A characteristic fragmentation pathway for acyl glucuronides is the neutral loss of the glucuronic acid moiety (176 Da), resulting in the formation of the corresponding aglycone (the parent drug). currentseparations.comnih.govresearchgate.net

This transition from the precursor ion of the glucuronide to the product ion of the aglycone is often used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. For example, in the analysis of various acyl glucuronides, major fragments in positive ionization mode include the protonated aglycone ion and further fragments of the aglycone. currentseparations.com In negative ionization mode, the deprotonated aglycone ion and fragments from the loss of CO2 are typically observed. currentseparations.com The charge can also be located on the glucuronic acid moiety itself, giving a characteristic ion at m/z 193. currentseparations.com

The instability of acyl glucuronides, including Probenecid acyl β-D-glucuronide, presents a significant challenge in bioanalysis, as they can hydrolyze back to the parent drug or undergo in-source fragmentation in the mass spectrometer, potentially leading to inaccurate quantification. nih.gov Therefore, careful method development and sample handling are paramount.

Application of Isotopic Labeling (e.g., ¹⁸O, ¹³C) in Mechanistic Studies

A similar approach could be applied to Probenecid acyl β-D-glucuronide. By synthesizing the compound with a ¹³C label at the carbonyl carbon of the acyl group or an ¹⁸O label in the ester linkage, it would be possible to track the movement of the acyl group and differentiate between hydrolysis and acyl migration pathways with greater certainty using mass spectrometry. This would provide invaluable insights into the reactivity and potential for covalent binding of this metabolite.

Differentiation of Acyl Glucuronide Isomers Using Advanced MS Techniques (e.g., Ion-Molecule Reactions with BF₃)

The differentiation of acyl glucuronide isomers by mass spectrometry is challenging because they often exhibit similar fragmentation patterns. Advanced MS techniques, such as gas-phase ion-molecule reactions, offer a potential solution. Although not specifically documented for Probenecid acyl β-D-glucuronide in the reviewed literature, a method involving ion-molecule reactions with boron trifluoride (BF₃) has been shown to differentiate between acyl-, N-, and O-glucuronide isomers. nih.gov

In this method, deprotonated glucuronide metabolites are reacted with BF₃ in a linear quadrupole ion trap mass spectrometer. nih.gov The resulting adducts undergo collision-activated dissociation (CAD). It has been demonstrated that only deprotonated, migrated acyl-glucuronides form a diagnostic fragment ion corresponding to the loss of 2-fluoro-1,3,2-dioxaborole (88 Da). nih.gov This unique fragmentation pattern allows for the unambiguous differentiation of unmigrated 1-β-acyl-glucuronides from their isomeric forms that have undergone acyl migration. nih.gov Coupling this technique with HPLC would provide a powerful tool for the comprehensive analysis of the complex mixture of Probenecid acyl β-D-glucuronide isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural elucidation of probenecid acyl β-D-glucuronide and its isomeric rearrangement products. The inherent instability of the 1-β-O-acyl glucuronide leads to intramolecular acyl migration, resulting in the formation of positional isomers (β-2, β-3, and β-4). These isomers are often difficult to distinguish by mass spectrometry alone due to their identical mass-to-charge ratios.

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each proton and carbon atom within the molecule. The anomeric proton of the glucuronic acid moiety is particularly diagnostic. In the parent 1-β-O-acyl glucuronide, this proton typically resonates at a characteristic downfield chemical shift. Upon migration of the probenecid acyl group to the C-2, C-3, or C-4 hydroxyl groups of the glucuronic acid, the chemical shift of the anomeric proton and other protons on the sugar ring are significantly altered, allowing for unequivocal identification of each isomer.

A study involving the characterization of probenecid glucuronide isomers in human urine utilized ¹H NMR to confirm their structures. The anomeric proton signal was a key indicator for distinguishing between the isomers.

Table 1: Illustrative ¹H NMR Chemical Shifts (δ) for Anomeric Protons of Probenecid Acyl β-D-Glucuronide Isomers

IsomerAnomeric Proton (H-1') Chemical Shift (ppm)
1-O-β-acyl~5.8
2-O-acyl~5.2
3-O-acyl~5.1
4-O-acyl~5.0

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Bioanalytical Considerations for Maintaining Probenecid Acyl β-D-Glucuronide Integrity in Biological Matrices

The accurate quantification of probenecid acyl β-D-glucuronide in biological samples such as plasma and urine is critically dependent on maintaining its stability from the point of collection through to analysis. The inherent reactivity of the ester linkage makes it susceptible to degradation both ex vivo and in vitro.

The primary degradation pathways for probenecid acyl β-D-glucuronide are hydrolysis back to probenecid and glucuronic acid, and intramolecular acyl migration to form positional isomers. Minimizing these reactions is paramount for accurate bioanalysis. Strategies to achieve this include immediate sample processing at low temperatures and controlling the pH of the sample environment. The rate of both hydrolysis and acyl migration is highly pH-dependent.

Both pH and temperature play a crucial role in the stability of probenecid acyl β-D-glucuronide.

pH: Acyl migration is generally favored under neutral to slightly alkaline conditions (pH 7.0-8.0), while hydrolysis is accelerated at pH values above 7. To minimize both degradation pathways, biological samples should be acidified immediately upon collection. A pH range of 4.0-5.0 is often recommended to significantly slow the rates of both hydrolysis and acyl migration.

Temperature: Lowering the temperature is a critical factor in reducing the rate of chemical reactions. Therefore, all biological samples should be immediately placed on ice after collection and stored at ultra-low temperatures (e.g., -70°C or -80°C) until analysis. The combination of acidification and low temperature provides a synergistic effect on the stability of the analyte.

Table 2: Recommended Sample Handling Conditions for Probenecid Acyl β-D-Glucuronide

ParameterRecommended ConditionRationale
pH Acidify to pH 4.0-5.0Minimizes both acyl migration and hydrolysis.
Temperature Immediate cooling to 0-4°C (on ice)Reduces the rate of chemical degradation.
Storage -70°C or -80°CLong-term stability for subsequent analysis.

In addition to chemical degradation, probenecid acyl β-D-glucuronide can be subject to enzymatic hydrolysis by esterases present in biological matrices, particularly blood and plasma. To prevent this enzymatic breakdown, the use of esterase inhibitors is a common and effective strategy.

Inhibitors such as eserine (physostigmine) and diisopropylfluorophosphate (DFP) can be added to the blood collection tubes to inactivate esterases at the point of collection. This ensures that the measured concentration of the acyl glucuronide reflects the true in vivo levels. The selection and concentration of the inhibitor must be carefully optimized to ensure complete inhibition without interfering with the subsequent analytical method.

Table 3: Common Enzyme Inhibitors for Stabilizing Acyl Glucuronides

Enzyme InhibitorTarget EnzymeTypical Concentration
Eserine (Physostigmine)Cholinesterases1-2 mM
Diisopropylfluorophosphate (DFP)Serine proteases/esterases1-10 mM

Transporter Mediated Disposition and Interactions of Probenecid Acyl β D Glucuronide

Interactions with Organic Anion Transporters (OATs)

The renal elimination of many drugs and their metabolites is heavily reliant on the function of Organic Anion Transporters (OATs), which are primarily expressed on the basolateral membrane of renal proximal tubule cells. Probenecid (B1678239) acyl β-D-glucuronide has been identified as a significant interactor with members of this family, particularly OAT1 and OAT3.

Substrate Recognition and Inhibition Kinetics at OAT1 and OAT3

Probenecid acyl β-D-glucuronide is recognized as an inhibitor of both human OAT1 (hOAT1) and OAT3 (hOAT3). nih.gov Detailed kinetic studies have been performed to quantify the potency of this inhibition. Using human embryonic kidney-293 (HEK293) cells stably expressing these transporters, the inhibitory constants (Ki) of the metabolite have been determined.

Research findings indicate that probenecid acyl β-D-glucuronide is a more potent inhibitor of OAT3 compared to OAT1. nih.gov The Ki value for its interaction with OAT1 was determined to be 130 μM, whereas the Ki value for OAT3 was significantly lower at 19.9 μM. nih.gov This preferential inhibition of OAT3, with an approximately 6.5-fold higher potency, is a critical aspect of its interaction profile. nih.gov These interactions were characterized by screening a library of drug metabolites for their effects on the uptake of a fluorescent OAT substrate, 6-carboxyfluorescein. nih.gov

Table 1: Inhibition Kinetics of Probenecid Acyl β-D-Glucuronide at OAT1 and OAT3

Transporter Ki (μM) Inhibition Potency Ratio (OAT1 Ki / OAT3 Ki) Source
OAT1 130 6.56 nih.gov
OAT3 19.9 nih.gov

Role in Renal Clearance Mechanisms in Research Models

The parent drug, probenecid, is a classic inhibitor of OATs and has been extensively used in research models to probe the function of these transporters and their role in renal drug clearance. nih.govnih.govsolvobiotech.com These models demonstrate that by inhibiting OAT1 and OAT3, probenecid can significantly decrease the renal clearance of co-administered drugs that are substrates for these transporters, thereby increasing their plasma concentrations. nih.govnih.govsolvobiotech.com

This principle has been specifically demonstrated with other acyl glucuronide metabolites. For instance, studies in healthy subjects have shown that probenecid significantly decreases the renal clearance of furosemide (B1674285) acyl glucuronide, a metabolite of the diuretic furosemide. nih.govnih.gov In one study, the renal clearance of the glucuronide metabolite was reduced from 552 ± 298 ml min-1 to 158 ± 94.0 ml min-1 in the presence of probenecid. nih.gov Similarly, in rat models, probenecid administration elevated the plasma concentrations of steviol (B1681142) acyl glucuronide by inhibiting OAT3-mediated transport. nih.gov These research models, which use probenecid as a tool compound, underscore the critical role of OATs in the renal disposition of acyl glucuronides. Given that probenecid acyl β-D-glucuronide is itself a potent OAT inhibitor, it is mechanistically positioned to participate in and influence these same renal clearance pathways. nih.gov

Interactions with Organic Anion Transporting Polypeptides (OATPs)

Organic Anion Transporting Polypeptides (OATPs) are another family of uptake transporters, primarily located in the sinusoidal membrane of hepatocytes, that mediate the uptake of a wide range of compounds from the blood into the liver. nih.gov The parent drug, probenecid, is known to interact with these transporters, particularly OATP1B1. nih.govnih.gov It is often used as an inhibitor in clinical DDI studies to investigate the contribution of OATP1B1 to a drug's disposition. nih.gov

In vitro studies using cell lines that overexpress OATP1B1 have shown that probenecid can inhibit the transporter's function with a half-maximal inhibitory concentration (IC50) of 182 µM. nih.gov This interaction is relevant at clinically achievable plasma concentrations of probenecid. nih.gov While the interaction of the parent drug with OATPs is established, specific studies detailing the interaction of probenecid acyl β-D-glucuronide with OATP family members are less prevalent in the literature. However, the known affinity of the parent compound for these transporters suggests that the disposition of its acyl glucuronide metabolite could also be influenced by OATP-mediated processes.

Involvement of Efflux Transporters (e.g., Multidrug Resistance Proteins, Breast Cancer Resistance Protein)

In addition to uptake transporters, the disposition of probenecid acyl β-D-glucuronide is likely influenced by efflux transporters, which actively pump substrates out of cells. Key efflux transporters include Multidrug Resistance Proteins (MRPs) and the Breast Cancer Resistance Protein (BCRP).

The parent drug, probenecid, is considered a prototypical inhibitor of MRPs, including MRP1, MRP2, and MRP4. nih.govnih.govrndsystems.comeurekaselect.com It has been shown to reverse MRP-associated multidrug resistance in cancer cell lines, an effect associated with increased intracellular accumulation of chemotherapeutic agents. nih.gov The inhibitory action of probenecid on MRP4 has been incorporated into physiologically based pharmacokinetic (PBPK) models to predict drug interactions. nih.gov

Mechanistic Studies of Probenecid Acyl β-D-Glucuronide as a Transporter Inhibitor

Mechanistic understanding of how probenecid acyl β-D-glucuronide inhibits transporters is rooted in its quantified inhibition constants (Ki). The data clearly establish it as a direct inhibitor of OAT1 and OAT3. nih.gov The significant difference in its inhibitory potency against OAT3 (Ki = 19.9 μM) versus OAT1 (Ki = 130 μM) points to a selective interaction mechanism, where structural features of the metabolite allow for a more favorable binding to the active site of OAT3. nih.gov

In the context of transporter-mediated DDIs, inhibitors like probenecid and its metabolites are typically modeled as competitive inhibitors. nih.gov This mechanism involves the inhibitor directly competing with the substrate for binding to the transporter's active site, thereby reducing the rate of substrate transport. The inhibition of OAT-mediated uptake of various substrates by probenecid is a well-established example of this mechanism in research and clinical contexts. solvobiotech.commdpi.com Therefore, the most likely mechanism for the action of probenecid acyl β-D-glucuronide as a transporter inhibitor is through competitive binding at the substrate recognition site of OAT1 and OAT3.

Mechanisms of Drug Drug Interactions Mediated by Probenecid Acyl β D Glucuronide in Research Contexts

Potential for Inhibition of Drug-Metabolizing Enzymes

The interaction of probenecid (B1678239) and its metabolites with drug-metabolizing enzymes can lead to clinically significant alterations in drug clearance. This inhibition primarily involves Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

In Vitro Studies on Cytochrome P450 (CYP) Enzyme Inhibition

While the parent drug probenecid has been investigated for its effects on CYP enzymes, specific in vitro data on the inhibitory potential of its metabolite, probenecid acyl β-D-glucuronide, against various CYP isoforms is not extensively documented in the scientific literature. Generally, drug metabolites can act as inhibitors of CYP enzymes, potentially leading to reduced first-pass metabolism and increased systemic exposure of co-administered drugs that are substrates for these enzymes. mdpi.com For instance, probenecid itself has been noted to have some effect on CYP3A4. nih.gov However, the primary mechanism of probenecid-mediated DDIs is typically attributed to its potent inhibition of transporters and other enzyme systems rather than direct, potent CYP inhibition. Further research is required to specifically delineate the direct contribution of probenecid acyl β-D-glucuronide to the inhibition of the CYP450 enzyme system.

Inhibition of Other Enzyme Systems

The parent drug, probenecid, is a known inhibitor of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for conjugating many drugs with glucuronic acid to facilitate their excretion. nih.govmedicinesinformation.co.nz This inhibition can decrease the formation of glucuronide metabolites, thereby increasing the plasma concentration of the parent drug.

Key Research Findings:

Indomethacin (B1671933): A pilot study in humans demonstrated that probenecid reduced the acyl glucuronidation of indomethacin by 50% and completely blocked the formation of glucuronide conjugates of its metabolite, O-desmethylindomethacin. nih.gov This suggests that probenecid can inhibit renal glucuronidation. nih.gov

Diflunisal (B1670566): In healthy volunteers, co-administration of probenecid significantly decreased the formation clearances of both the phenolic and acyl glucuronides of diflunisal by 45% and 54%, respectively. nih.gov

Furosemide (B1674285): Physiologically based pharmacokinetic (PBPK) modeling studies have incorporated non-competitive inhibition of UGT1A9 by probenecid to accurately predict its interaction with furosemide. nih.gov

Transporter-Mediated Drug-Drug Interaction Mechanisms

The most significant mechanism by which probenecid and its acyl glucuronide metabolite cause DDIs is through the potent inhibition of various drug transporters, particularly those in the kidneys. nih.gov

Altered Disposition of Co-administered Compounds via Transporter Inhibition

Probenecid acyl β-D-glucuronide, along with its parent compound, is a potent inhibitor of Organic Anion Transporters (OATs), specifically OAT1 and OAT3, which are crucial for the uptake of a wide range of drugs from the blood into the kidney proximal tubule cells for elimination. nih.govnih.govfrontiersin.org It also inhibits Multidrug Resistance-Associated Proteins (MRPs), which are efflux transporters involved in moving drugs and their conjugates out of cells. rndsystems.comnih.gov By blocking these transporters, probenecid and its metabolite can significantly decrease the renal clearance and increase the systemic exposure of co-administered drugs that are substrates for these transporters. medicinesinformation.co.nznih.gov

Detailed Research Findings:

A study using HEK293 cells stably expressing OAT1 and OAT3 demonstrated that probenecid acyl β-D-glucuronide is a potent inhibitor of both transporters. nih.gov The inhibitory constants (Ki) were determined and are presented in the table below. nih.gov

Inhibitory Potency (Ki) of Probenecid Acyl β-D-Glucuronide on Human OAT1 and OAT3 nih.gov
MetaboliteTransporterKi (μM)
Probenecid Acyl β-D-GlucuronideOAT1130
OAT319.9

This data indicates that the metabolite is a more potent inhibitor of OAT3 than OAT1. nih.gov This inhibition of renal transporters is the mechanism behind the well-known interactions with drugs like penicillins, cephalosporins, and antiviral agents. nih.govdrugbank.com

Impact on Systemic Exposure and Clearance of Other Glucuronide Conjugates

The inhibitory action of probenecid and its acyl glucuronide metabolite on OATs and MRPs extends to the renal clearance of other drug-glucuronide conjugates. Since many glucuronides are substrates for these transporters, their elimination can be significantly impaired.

Key Research Findings:

Diflunisal Glucuronides: Co-administration of probenecid resulted in a 2.5- to 3.1-fold increase in the steady-state plasma concentrations of the sulfate (B86663) and glucuronide conjugates of diflunisal, which was attributed to a significant reduction in their renal clearance. nih.gov

Furosemide Acyl Glucuronide: Probenecid has been shown to inhibit the renal clearance of furosemide's acyl glucuronide metabolite. nih.gov

Steviol (B1681142) Acyl Glucuronide: The co-administration of probenecid with rebaudioside A (a source of steviol) was found to elevate the plasma concentrations of steviol acyl glucuronide, an effect mediated by the inhibition of OAT3. researchgate.net

The table below summarizes the impact of probenecid on the pharmacokinetics of co-administered glucuronide conjugates from various studies.

Effect of Probenecid Co-administration on the Systemic Exposure of Other Glucuronide Conjugates
Affected ConjugateKey Pharmacokinetic ChangeFold Increase in Exposure (AUC or Concentration)Primary MechanismReference
Diflunisal GlucuronidesIncreased steady-state plasma concentration2.5 to 3.1-foldReduced renal clearance via transporter inhibition nih.gov
Steviol Acyl GlucuronideIncreased plasma concentrationSignificant elevationInhibition of OAT3-mediated transport researchgate.net

Synthetic Methodologies and Role As a Research Standard for Probenecid Acyl β D Glucuronide

Chemical Synthesis Approaches for Analytical and Mechanistic Studies

The chemical synthesis of 1-β-O-acyl glucuronides like that of probenecid (B1678239) presents challenges due to the compound's inherent chemical instability and the need for precise stereochemical control at the anomeric center. psu.edu The goal is almost invariably to produce the β-configuration, which matches the natural form of the metabolite. psu.edu Several strategies have been developed to achieve this, primarily involving the coupling of a protected glucuronic acid derivative with the parent carboxylic acid, probenecid.

A predominant method for creating the 1,2-trans-glycosidic linkage required for the β-anomer relies on neighboring-group participation from a 2-O-acyl substituent on the glucuronic acid donor. psu.edursc.org A common starting material for this approach is D-glucurono-6,3-lactone, which is converted into an acyl-protected derivative such as methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyran)uronate. psu.edursc.org This activated bromo sugar is then coupled with probenecid, often as its cesium or silver salt, in a variation of the Koenigs-Knorr reaction. nih.gov The 2-O-acetyl group participates in the reaction, shielding the α-face of the molecule and directing the incoming probenecid to attack from the β-face, thus ensuring the desired stereochemistry. rsc.org

Another effective strategy involves the selective 1β-acylation of an allyl glucuronate intermediate. acs.orgresearchgate.net In this method, the carboxylic acid (probenecid) is activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base. acs.org This activated acid then selectively reacts with the anomeric hydroxyl group of the allyl glucuronate. The kinetic anomeric effect strongly favors the formation of the more stable β-product. researchgate.net Subsequent deprotection of the allyl group under mild conditions, for instance using a palladium catalyst like Pd(PPh₃)₄, yields the final probenecid acyl β-D-glucuronide. acs.orgresearchgate.net

The final step in these chemical syntheses involves the hydrolysis of the remaining protecting groups (typically esters) from the sugar moiety, which must be performed under carefully controlled, often basic, conditions to release the free glucuronide. psu.edu

Table 1: Overview of Chemical Synthesis Approaches for Acyl Glucuronides

Synthetic ApproachKey Glucuronic Acid IntermediateKey Reagents/CatalystsPrimary Outcome/Advantage
Koenigs-Knorr Reaction VariantMethyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyran)uronateCesium or Silver salt of ProbenecidGood stereocontrol to β-anomer via neighboring-group participation. psu.edursc.org
Selective Acylation of Allyl GlucuronateAllyl GlucuronateHATU (coupling agent), Pd(PPh₃)₄ (deprotection)Excellent β-anomeric selectivity and mild reaction conditions. acs.orgresearchgate.net
Mitsunobu ReactionProtected 1-hydroxy sugarTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)Can produce acyl glucuronides but may result in anomeric mixtures requiring complex purification. acs.org

Chemo-Enzymatic Synthesis for Stereochemical Control

Chemo-enzymatic synthesis provides a powerful and highly selective alternative to purely chemical methods for producing 1-β-O-acyl glucuronides. This strategy combines a stereospecific chemical glucuronidation step with highly chemoselective enzymatic deprotection steps, offering excellent stereochemical control and often avoiding the harsh conditions that can degrade the labile acyl glucuronide product. rsc.orgnih.gov

The process typically begins with the chemical synthesis of a fully protected probenecid glucuronide derivative, such as the methyl acetylated form, using methods that ensure the correct β-configuration, as described previously. rsc.orgnih.gov The key to the chemo-enzymatic approach lies in the subsequent stepwise and selective removal of the protecting groups using enzymes.

Lipases and esterases are commonly employed for this purpose due to their high chemoselectivity. rsc.orgnih.gov For instance, research has shown that different enzymes can selectively hydrolyze the O-acetyl groups from the sugar ring without affecting the methyl ester at the C-6 position or, crucially, the target 1-β-O-acyl linkage. Carboxylesterase from Streptomyces rochei (CSR) and Lipase AS Amano (LAS) have demonstrated high selectivity for removing O-acetyl groups. nih.gov

Following the removal of the acetyl groups, a different enzyme can be used to hydrolyze the C-6 methyl ester. Lipase from Candida antarctica type B (CAL-B) and esterase from porcine liver (PLE) have proven effective for this final deprotection step, yielding the desired probenecid acyl β-D-glucuronide in excellent yields. rsc.orgnih.gov The use of enzymes allows the deprotection to occur under mild pH and temperature conditions, which is critical for preserving the integrity of the acyl glucuronide. rsc.org This method has been successfully applied to synthesize a range of 1-β-O-acyl glucuronides with complete β-configuration specificity confirmed by NMR and enzymatic hydrolysis by β-glucuronidase. acs.org

Table 2: Enzymes Used in Chemo-Enzymatic Synthesis of Acyl Glucuronides

EnzymeAbbreviationTypical Role in SynthesisSubstrate Specificity
Carboxylesterase from Streptomyces rocheiCSRRemoval of O-acetyl protecting groups from the sugar moiety. nih.govHighly chemoselective for O-acetyl groups over the methyl ester and 1-β-O-acyl bond. nih.gov
Lipase AS AmanoLASRemoval of O-acetyl protecting groups from the sugar moiety. rsc.orgnih.govChemoselective for O-acetyl groups. rsc.org
Lipase from Candida antarctica type BCAL-BFinal deprotection step: hydrolysis of the C-6 methyl ester. nih.govHigh chemoselectivity and catalytic efficiency for the methyl ester group. nih.gov
Esterase from Porcine LiverPLEFinal deprotection step: hydrolysis of the C-6 methyl ester. rsc.orgEffective for methyl ester hydrolysis. rsc.org

Application as a Reference Standard in Analytical Method Development and Validation

A pure, well-characterized sample of Probenecid acyl β-D-glucuronide is indispensable as a reference standard for analytical and bioanalytical applications. acanthusresearch.comaxios-research.comvwr.com Reference standards are materials of established purity that are used as a benchmark against which unknown samples are measured, ensuring the accuracy, reliability, and reproducibility of analytical data. nih.gov

In pharmaceutical development and clinical analysis, the quantification of a drug and its metabolites in biological matrices like blood, plasma, or urine is essential. nih.govnih.gov Probenecid acyl β-D-glucuronide, being a major metabolite, must be accurately measured. scbt.com Its reference standard is used to develop and validate analytical methods, most commonly high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). researchgate.netajphr.com

The validation process involves using the reference standard to perform a series of tests that document the method's performance characteristics. nih.gov This includes:

Calibration: The standard is used to prepare a series of solutions of known concentrations (calibration standards) to generate a calibration curve. This curve is then used to determine the concentration of the metabolite in unknown samples. ajphr.com

Quality Control (QC): QC samples are prepared by spiking blank biological matrix with the reference standard at low, medium, and high concentrations. These samples are analyzed alongside study samples to ensure the method is performing correctly during routine analysis. nih.gov

Performance Metrics: The standard is essential for determining key validation parameters, including accuracy (closeness of measured value to the true value), precision (reproducibility of measurements), linearity (the concentration range over which the method is accurate), and the limits of detection (LOD) and quantification (LOQ). ajphr.com

By serving as the definitive reference material, the Probenecid acyl β-D-glucuronide standard ensures that analytical methods can reliably distinguish and quantify the metabolite separately from the parent drug, probenecid, which is critical for understanding its pharmacokinetic profile. nih.govnih.gov

Table 3: Role of Reference Standards in Analytical Method Validation

Validation ParameterUse of Probenecid Acyl β-D-Glucuronide Standard
Accuracy & PrecisionUsed to prepare Quality Control (QC) samples at known concentrations to assess how close the measured results are to the true value and the degree of scatter between replicate measurements. nih.govajphr.com
Linearity & RangeUsed to prepare calibration standards across a range of concentrations to demonstrate a linear relationship between concentration and instrument response. ajphr.com
Limit of Detection (LOD) & Limit of Quantification (LOQ)Used to determine the lowest concentration of the metabolite that can be reliably detected and quantified with acceptable accuracy and precision. ajphr.com
Specificity/SelectivityHelps confirm that the analytical signal belongs to the metabolite and is not affected by interference from the parent drug (Probenecid) or other matrix components. researchgate.net

Q & A

Q. What are the primary metabolic pathways and enzymes involved in PRAG formation and degradation?

PRAG is formed via glucuronidation of probenecid, predominantly catalyzed by UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A9, and UGT2B7 in human liver . Degradation occurs via hydrolysis (deglucuronidation), primarily mediated by the orphan esterase ABHD10, which regulates PRAG levels by converting it back to probenecid . Methodologically, recombinant UGT enzymes and ABHD10 inhibition assays (e.g., using phenylmethylsulfonyl fluoride) can be employed to quantify contributions of specific isoforms to PRAG kinetics in vitro .

Q. How does PRAG’s chemical instability impact experimental design in pharmacokinetic studies?

PRAG undergoes pH- and temperature-dependent hydrolysis and intramolecular acyl migration, leading to structural isomers and potential analytical inaccuracies . Researchers must stabilize samples immediately after collection (e.g., acidification to pH 4–5, storage at −80°C) and use validated chromatographic methods (e.g., HPLC or LC-MS/MS) with short analysis times to minimize degradation . Stability studies should include time-course evaluations under varying conditions to define optimal handling protocols .

Q. What analytical techniques are recommended for quantifying PRAG and its protein adducts?

Direct quantification of PRAG in biological matrices requires LC-MS/MS with selective ion monitoring due to its low stability and similarity to probenecid . For protein adducts, electrophoretic separation (SDS-PAGE) followed by Western blotting with anti-PRAG antibodies or ELISA can detect covalent binding to albumin or cellular proteins . Mass spectrometry (e.g., MALDI-TOF) is critical for identifying adduct formation sites .

Advanced Research Questions

Q. How do UGT and ABHD10 enzyme kinetics influence PRAG’s net formation in vivo?

The balance between UGT-mediated glucuronidation and ABHD10-driven deglucuronidation determines PRAG’s systemic exposure. Intrinsic clearance (CLint) of ABHD10 is 497-fold higher than UGTs in human liver homogenates, suggesting rapid PRAG turnover . Advanced models should incorporate enzyme kinetic parameters (e.g., KmK_m, VmaxV_{max}) from recombinant systems and apply physiologically based pharmacokinetic (PBPK) modeling to predict interindividual variability, particularly in populations with UGT polymorphisms or ABHD10 inhibitors .

Q. What experimental strategies address contradictions in PRAG’s role in allergic reactions?

While PRAG is implicated in hypersensitivity via protein adduct formation , direct in vivo evidence remains limited. Researchers should:

  • Compare adduct levels in patients with/without adverse reactions using proteomic approaches.
  • Utilize animal models (e.g., ABHD10-knockout mice) to isolate PRAG’s immunogenic effects.
  • Evaluate cytokine release (e.g., IL-4, IL-13) in peripheral blood mononuclear cells exposed to PRAG adducts .

Q. How can in vitro models simulate drug interactions affecting PRAG disposition?

Probenecid inhibits renal transporters (e.g., OATs) and UGTs, altering PRAG and co-administered drug kinetics (e.g., frusemide, diflunisal) . Co-incubation studies in hepatocyte or kidney proximal tubule models should:

  • Measure changes in PRAG formation with probenecid pre-treatment.
  • Use transporter inhibitors (e.g., cimetidine for OATs) to dissect uptake/efflux contributions.
  • Apply mechanistic static or dynamic models to predict clinical interactions .

Q. What methodologies elucidate the structural determinants of PRAG’s protein reactivity?

PRAG’s acyl migration generates positional isomers (2-, 3-, 4-O-acyl) with varying protein-binding capacities . Nuclear magnetic resonance (NMR) and X-ray crystallography can map isomerization pathways, while molecular docking simulations predict adduct formation hotspots on albumin . Competitive binding assays with site-specific probes (e.g., warfarin for Sudlow site I) further characterize adduct localization .

Methodological Considerations for Data Interpretation

Q. How should researchers reconcile species differences in PRAG metabolism?

PRAG formation is negligible in rodents but significant in humans due to species-specific UGT expression . Cross-species extrapolation requires:

  • Comparative metabolism studies in human vs. animal liver microsomes.
  • Use of humanized UGT-transgenic mouse models for in vivo toxicity studies.
  • Caution when interpreting rodent data for clinical relevance .

Q. What statistical approaches resolve variability in PRAG pharmacokinetic data?

Nonlinear mixed-effects modeling (NONMEM) accounts for dose-dependent probenecid disposition and covariates (e.g., renal function, albumin binding) . Bayesian hierarchical models are recommended for sparse data, while bootstrapping validates parameter estimates in populations with UGT polymorphisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.